molecular formula C8H9N3O B13007804 (1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol

(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol

Cat. No.: B13007804
M. Wt: 163.18 g/mol
InChI Key: FUWSKXLTAJOBRD-UHFFFAOYSA-N
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Description

(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol (CAS 2097329-63-8) is a benzotriazole-based chemical building block of significant interest in pharmaceutical research and drug discovery. This compound serves as a versatile synthon for the construction of more complex heterocyclic architectures, particularly through click chemistry and other coupling reactions. The benzotriazole scaffold is a recognized pharmacophore in medicinal chemistry. Recent research highlights the potential of structurally related benzo[d]isoxazole–triazole hybrids as promising α-glucosidase inhibitors for the development of novel anti-diabetic agents . Furthermore, benzotriazole-containing molecular hybrids are extensively explored for their diverse biological activities, including antibacterial and anticancer properties, making them valuable scaffolds in the design of new therapeutic candidates . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or animal use.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(1-methylbenzotriazol-4-yl)methanol

InChI

InChI=1S/C8H9N3O/c1-11-7-4-2-3-6(5-12)8(7)9-10-11/h2-4,12H,5H2,1H3

InChI Key

FUWSKXLTAJOBRD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2N=N1)CO

Origin of Product

United States

Preparation Methods

Synthesis of the Carboxylic Acid or Ester Precursor

The precursor to (1-Methyl-1H-benzo[d]triazol-4-yl)methanol is typically a methyl ester or carboxylic acid derivative at the 4-position of the benzo[d]triazole ring. This can be synthesized via:

  • Lithiation and Carboxylation: Directed lithiation of the methylated benzo[d]triazole at the 4-position using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium, followed by reaction with carbon dioxide to introduce the carboxyl group.
  • Esterification: Conversion of the carboxylic acid intermediate to the methyl ester using thionyl chloride and methanol under controlled conditions.

This sequence ensures regioselective functionalization at the 4-position, critical for subsequent reduction steps.

Reduction to (1-Methyl-1H-benzo[d]triazol-4-yl)methanol

The key step involves reducing the ester or acid to the corresponding primary alcohol. The most commonly employed reagent is lithium aluminium hydride (LiAlH4) , a powerful hydride donor capable of efficiently converting esters to alcohols.

Typical reaction conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: Room temperature to slightly elevated (around 20 °C)
  • Reaction time: Approximately 4 hours
  • Work-up: Quenching with ethyl acetate, acidification with dilute sulfuric acid, extraction with organic solvents, drying, and purification by recrystallization or filtration.

This method yields (1-Methyl-1H-benzo[d]triazol-4-yl)methanol in high purity and good yield (around 80-85%).

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Notes
1 Methyl 1-methyl-1H-benzo[d]triazole-4-carboxylate (1.0 g, 5.64 mmol), LiAlH4 (0.316 g, 7.90 mmol), THF (15 mL) LiAlH4 added portion-wise to ester solution in THF at room temperature, stirred for 4 h 81% yield of (1-Methyl-1H-benzo[d]triazol-4-yl)methanol as light brown solid
2 Quench with EtOAc (5 mL), acidify with 10% H2SO4 to pH 3, extract with EtOAc, dry over MgSO4 Standard aqueous work-up and purification Product characterized by 1H NMR and MS confirming structure

Characterization data:

  • 1H NMR (400 MHz, CD3OD): δ 7.85 (m, 2H), 7.47 (d, J=8.4 Hz, 1H), 4.79 (s, 2H)
  • MS (ESI): m/z 150.0 [M + H]+ (calculated for C7H7N3O + H = 150.16)

Alternative Synthetic Routes and Considerations

While LiAlH4 reduction is the most direct and efficient method, alternative approaches include:

  • Catalytic Hydrogenation: Using Pd/C catalyst under hydrogen atmosphere to reduce brominated intermediates to the hydroxymethyl derivative.
  • Use of Other Hydride Reagents: Sodium borohydride (NaBH4) is generally insufficient for ester reduction but may be used for aldehyde intermediates if available.
  • Protection/Deprotection Strategies: In some synthetic routes, protecting groups such as trimethylsilyl may be introduced to direct lithiation and carboxylation steps, followed by deprotection to yield the acid or ester precursor.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
LiAlH4 Reduction Methyl ester of 1-methyl-benzo[d]triazole-4-carboxylate LiAlH4, THF RT, 4 h ~81% High yield, straightforward Requires careful handling of LiAlH4
Catalytic Hydrogenation 5-bromo-1-methyl-benzo[d]triazole-4-carboxylate Pd/C, H2, DBU, MeOH Pressurized H2, RT Moderate to high Avoids strong hydrides Requires hydrogenation setup
Lithiation/Carboxylation + Esterification 1-methyl-benzo[d]triazole LDA/n-BuLi, CO2, SOCl2, MeOH Low temp lithiation, reflux esterification Variable Regioselective functionalization Multi-step, sensitive reagents

Research Findings and Practical Notes

  • The regioselectivity of lithiation at the 4-position is critical and is achieved by controlling temperature and using strong bases such as LDA or n-butyllithium.
  • The methyl group at N-1 position influences the electronic properties of the triazole ring, affecting lithiation and subsequent reactions.
  • LiAlH4 reduction is preferred for its efficiency and clean conversion, but requires anhydrous conditions and careful quenching.
  • Purification typically involves acid-base extraction and recrystallization to obtain analytically pure product.
  • The compound’s structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a wide range of substituted triazole derivatives .

Scientific Research Applications

(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol is a benzotriazole derivative with applications in medicinal chemistry, material sciences, and agrochemicals. The compound features a triazole ring fused to a benzene ring, with a hydroxymethyl group attached to the triazole nitrogen, which contributes to its chemical properties and reactivity.

Key Properties

  • Molecular Formula C8H9N3O
  • Molecular Weight 163.18 g/mol

Potential Applications

Research indicates that this compound may possess antimicrobial and anticancer properties and has been investigated for its ability to inhibit certain pathogens and cancer cell lines, making it a candidate for further pharmacological development.

Interaction studies have focused on the compound's potential as a therapeutic agent, and investigations into its interactions with biological targets have shown promise in terms of efficacy against certain microbial strains and cancer cell lines. Further studies are necessary to elucidate its mechanism of action and optimize its pharmacological profile.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructure TypeNotable Properties
(1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanolBenzotriazole derivativePotential anticancer activity
(3-Methylbenzotriazol-4-yl)methanolBenzotriazole derivativeExhibits different biological activities
(1-benzyl-1H-benzotriazol-4-yl)methanolBenzotriazole derivativeKnown for its use in organic synthesis

Mechanism of Action

The mechanism of action of (1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and applications:

Compound Name Substituent (R) Melting Point (°C) Key Applications/Properties References
(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol Methyl Not reported Inferred: Intermediate for metal coordination, potential corrosion inhibition
(1-Benzyl-1H-[1,2,3]triazol-4-yl)methanol Benzyl 77.4–78.4 Antimycobacterial activity (vs. M. tuberculosis)
(1-Phenyl-1H-[1,2,3]triazol-4-yl)methanol Phenyl Not reported Precursor for aldehydes (e.g., via MnO₂ oxidation)
(1-Tetradecyl-1H-[1,2,3]triazol-4-yl)methanol Tetradecyl Not reported Corrosion inhibitor for copper alloys
[1-(2-Methylbutyl)-1H-triazol-4-yl]methanol 2-Methylbutyl 118.2–119.1 Antimycobacterial activity
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanol Methyl (imidazole) Not reported Metal coordination (Cu/Zn complexes)

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

  • Alkyl Chains (e.g., Tetradecyl): Enhance hydrophobicity, improving surface adsorption in corrosion inhibition .
  • Aromatic Groups (Benzyl/Phenyl): Increase melting points and rigidity due to π-π stacking. For example, the benzyl derivative melts at 77.4–78.4°C, while the 2-methylbutyl analog melts higher (118.2–119.1°C) due to reduced symmetry .
  • Methyl Group: Likely lowers melting point compared to bulkier substituents, favoring solubility in polar solvents.

Biological Activity Antimycobacterial Activity: Bulky substituents (e.g., benzyl, 2-methylbutyl) enhance activity against M. Corrosion Inhibition: The tetradecyl derivative’s long alkyl chain facilitates formation of protective monolayers on metal surfaces, outperforming shorter-chain analogs .

Spectral Data

  • NMR Shifts: Aromatic protons in benzyl/phenyl derivatives appear as multiplet signals (δ 7.2–7.8 ppm), while methyl groups resonate as singlets (δ 3.0–4.0 ppm) .
  • Mass Spectrometry: Molecular ion peaks align with theoretical values (e.g., m/z 189 for the benzyl derivative) .

Synthetic Routes Click Chemistry: Azide-alkyne cycloaddition is a common method for triazole ring formation, followed by hydroxymethylation or oxidation . Oxidation: MnO₂ in dichloromethane efficiently oxidizes the hydroxymethyl group to a carbaldehyde, as demonstrated for the phenyl analog .

Biological Activity

(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol is a benzotriazole derivative recognized for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a unique triazole ring fused to a benzene structure, which contributes to its diverse reactivity and biological interactions. The following sections provide an in-depth analysis of its biological activity, including relevant research findings and data tables.

  • Molecular Formula : C₈H₉N₃O
  • Molecular Weight : 163.18 g/mol
  • CAS Number : 120321-71-3

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities:

  • Antimicrobial Activity :
    • Exhibits inhibitory effects against various pathogens.
    • Potential as a therapeutic agent in treating infections.
  • Anticancer Properties :
    • Investigated for its efficacy against several cancer cell lines.
    • Shows promise in inhibiting cell proliferation and inducing apoptosis.

Antimicrobial Studies

A study conducted on the antimicrobial properties of benzotriazole derivatives indicated that this compound demonstrated effective inhibition against specific bacterial strains. The mechanism of action is believed to involve the inhibition of key enzymes essential for bacterial survival.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Studies

In vitro studies have assessed the anticancer activity of this compound against various human cancer cell lines. The compound exhibited promising results with IC₅₀ values comparable to established chemotherapeutic agents.

Cell Line IC₅₀ (µM) Mechanism of Action
A549 (Lung)5.0Induction of apoptosis
MCF7 (Breast)6.5Cell cycle arrest
HeLa (Cervical)4.5Inhibition of histone deacetylases

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of E. coli. The study found that the compound significantly reduced bacterial load in both in vitro and in vivo models, suggesting its potential as an alternative treatment option for resistant infections .

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal reported that this compound exhibited strong antiproliferative effects on various cancer cell lines with IC₅₀ values ranging from 4.5 to 6.5 µM. The compound was found to disrupt cellular signaling pathways associated with cancer progression .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells:

  • Antimicrobial Mechanism : Likely involves inhibition of critical enzymes such as MurB in bacteria, disrupting cell wall synthesis and leading to cell death .
  • Anticancer Mechanism : May involve modulation of histone deacetylases, leading to altered gene expression and apoptosis .

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